6-Ethylpyridin-3-OL

Description

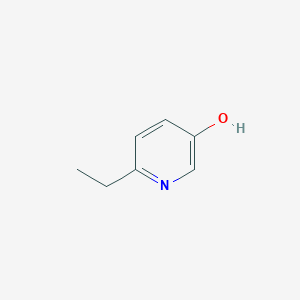

6-Ethylpyridin-3-OL is a chemical compound with the molecular formula C7H9NO. It is a derivative of pyridine, characterized by an ethyl group attached to the sixth position and a hydroxyl group at the third position of the pyridine ring.

Properties

IUPAC Name |

6-ethylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-2-6-3-4-7(9)5-8-6/h3-5,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMPHPOFDFXDHTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00565149 | |

| Record name | 6-Ethylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51834-96-9 | |

| Record name | 6-Ethylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylpyridin-3-OL typically involves the alkylation of pyridin-3-OL with ethyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and ethyl bromide (C2H5Br) as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods using transition metals like palladium or nickel can also be employed to facilitate the alkylation process .

Chemical Reactions Analysis

Types of Reactions: 6-Ethylpyridin-3-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of 6-ethylpyridin-3-one.

Reduction: Formation of 6-ethylpiperidin-3-OL.

Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Testing

6-Ethylpyridin-3-OL serves as a reference standard in pharmaceutical testing. Its role is critical in evaluating the efficacy and safety of new pharmaceutical products. The outcomes of these tests can vary widely depending on the specific product being assessed.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It interacts with oxidative stress-related enzymes such as catalase and superoxide dismutase, influencing their activity and potentially mitigating oxidative damage in biological systems. This interaction suggests its utility in therapeutic applications related to oxidative stress.

Drug Development

Given its biological activities, this compound is being explored as a building block for synthesizing novel therapeutic agents targeting microbial infections and cancer. Its versatility as an intermediate in organic synthesis further enhances its potential in medicinal chemistry .

Anticancer Research

A study investigated the anticancer potential of this compound, focusing on its ability to inhibit tumor growth in various cancer cell lines. The compound demonstrated significant inhibition of cell proliferation, particularly in hepatocellular carcinoma models, suggesting its potential as a therapeutic agent against cancer .

Oxidative Stress Mitigation

In vitro studies have shown that this compound can modulate cell signaling pathways involved in oxidative stress responses. By influencing gene expression related to cellular metabolism, it may play a role in protecting cells from oxidative damage, which is crucial for developing treatments for diseases associated with oxidative stress .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2,4-Dimethylpyridin-3-OL | Lacks ethyl group | Limited antioxidant activity |

| 5-Methylpyridin-3-OL | Fewer substituents | Different reactivity |

| 6-Aminopyridin-3-OL | Contains amino group | Enhanced anticancer properties |

This comparative analysis highlights how the structural features of this compound contribute to its distinctive biological activities compared to other derivatives .

Mechanism of Action

The mechanism of action of 6-Ethylpyridin-3-OL involves its interaction with various molecular targets. It can act as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage to cells. The hydroxyl group plays a crucial role in this activity by stabilizing the radical intermediates formed during the reaction .

Comparison with Similar Compounds

2-Ethyl-6-methylpyridin-3-OL: Known for its antioxidant properties and used in clinical practice.

Pyridin-2-OL, Pyridin-3-OL, and Pyridin-4-OL: These compounds share the pyridine core but differ in the position of the hydroxyl group, affecting their reactivity and applications.

Uniqueness: 6-Ethylpyridin-3-OL is unique due to the specific positioning of the ethyl and hydroxyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry .

Biological Activity

6-Ethylpyridin-3-OL is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound, with the chemical formula CHNO, belongs to the class of 3-hydroxypyridines. Its structure features an ethyl group at position 6 and a hydroxyl group at position 3 of the pyridine ring. This unique arrangement influences its reactivity and biological properties.

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties , which are crucial for protecting cells from oxidative stress. It interacts with enzymes such as catalase and superoxide dismutase, enhancing their activity and contributing to cellular defense mechanisms against reactive oxygen species (ROS) .

Interaction with Cellular Pathways

The compound is known to influence various cell signaling pathways and gene expressions. Its ability to modulate these pathways can lead to alterations in cellular metabolism and responses to stress . The specific biochemical pathways affected by this compound remain largely unexplored, necessitating further investigation.

Enzyme Interactions

This compound has been shown to interact with several enzymes involved in oxidative stress responses. Studies suggest that it may enhance the activity of antioxidant enzymes, thereby reducing cellular damage caused by oxidative stress .

Dose-Dependent Effects

In animal models, the effects of this compound are dose-dependent. Low doses have been associated with beneficial outcomes, such as improved cognitive function and reduced oxidative stress markers . Conversely, higher doses may lead to different biological responses, emphasizing the need for precise dosage in therapeutic applications.

Case Studies

- Neuroprotective Effects : A study demonstrated that this compound could enhance cognitive functions in rodent models through its antioxidant properties, suggesting potential applications in neurodegenerative diseases .

- Anti-inflammatory Potential : Another investigation highlighted the compound's ability to inhibit pro-inflammatory cytokines in vitro, which may offer therapeutic benefits in inflammatory conditions .

Applications in Scientific Research

This compound is being explored for various applications:

- Chemistry : Used as a building block in synthesizing more complex organic molecules.

- Biology : Investigated for its antioxidant properties and ability to scavenge free radicals.

- Medicine : Explored for potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

- Industry : Utilized in developing materials with specific electronic or optical properties .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Antioxidant Activity | Therapeutic Potential |

|---|---|---|

| 2-Ethyl-6-methylpyridin-3-OL | High | Clinical applications |

| Pyridin-2-OL | Moderate | Limited applications |

| Pyridin-4-OL | Low | Minimal therapeutic use |

The distinct positioning of the ethyl and hydroxyl groups in this compound enhances its chemical reactivity and biological activity compared to these compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.